molecular formula C7H15NO2 B2693122 Ethyl 3-amino-3-methylbutanoate CAS No. 85532-42-9

Ethyl 3-amino-3-methylbutanoate

Cat. No.: B2693122
CAS No.: 85532-42-9
M. Wt: 145.202
InChI Key: CINTWGJQDJSXPJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-methylbutanoate is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of 3-amino-3-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 3-amino-3-methylbutanoic acid and ethanol.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under mild conditions.

Major Products Formed

    Hydrolysis: 3-amino-3-methylbutanoic acid and ethanol.

    Reduction: The corresponding alcohol, 3-amino-3-methylbutanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: This compound is employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various metabolic reactions. The ester group can be hydrolyzed to release the active 3-amino-3-methylbutanoic acid, which can then interact with cellular components and influence biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-amino-3-methylbutanoate can be compared with other similar compounds, such as:

    Ethyl 3-methylbutanoate: This compound lacks the amino group, making it less reactive in certain biochemical processes.

    Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.

    3-amino-3-methylbutanoic acid: The free acid form is more polar and has different solubility characteristics compared to the ester.

This compound is unique due to the presence of both an amino group and an ester group, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-6(9)5-7(2,3)8/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINTWGJQDJSXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85532-42-9
Record name ETHYL 3-AMINO-3-METHYLBUTANOATE
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